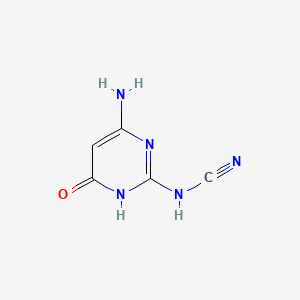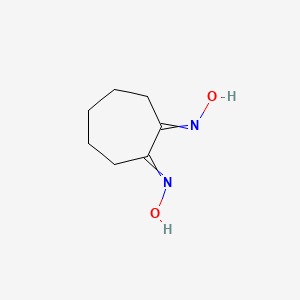
1,2-Cycloheptanedione, dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cycloheptanedione, dioxime is an organic compound characterized by a seven-membered ring containing two oxime groups. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable reagent in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Cycloheptanedione, dioxime can be synthesized through the oximating reaction of 1,2-cycloheptanedione with hydroxylammonium chloride in an aqueous potassium hydroxide solution . The reaction typically involves the following steps:
- Dissolve hydroxylammonium chloride in water and cool the solution with ice.
- Prepare an ice-cold basic solution of potassium hydroxide.
- Combine the two solutions and add 1,2-cycloheptanedione.
- Stir the mixture until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Cycloheptanedione, dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of amines.
Substitution: Formation of substituted oximes.
Scientific Research Applications
1,2-Cycloheptanedione, dioxime has several applications in scientific research:
Coordination Chemistry: It forms stable complexes with metal ions, useful in studying metal-ligand interactions.
Analytical Chemistry: Used as a reagent for detecting and quantifying metal ions.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Employed in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,2-cycloheptanedione, dioxime involves its ability to chelate metal ions through the oxime groups. This chelation stabilizes the metal ions and facilitates various chemical reactions. The molecular targets include metal ions such as nickel, cobalt, and copper, and the pathways involve the formation of stable metal-ligand complexes .
Comparison with Similar Compounds
1,2-Cyclohexanedione, dioxime: Similar structure but with a six-membered ring.
1,2-Cyclooctanedione, dioxime: Similar structure but with an eight-membered ring.
Uniqueness: 1,2-Cycloheptanedione, dioxime is unique due to its seven-membered ring, which provides distinct steric and electronic properties compared to its six- and eight-membered counterparts. This uniqueness influences its reactivity and the stability of the complexes it forms.
Properties
CAS No. |
530-97-2 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-hydroxyiminocycloheptylidene]hydroxylamine |
InChI |
InChI=1S/C7H12N2O2/c10-8-6-4-2-1-3-5-7(6)9-11/h10-11H,1-5H2/b8-6+,9-7+ |
InChI Key |
LJIRXNPXTVQOEU-CDJQDVQCSA-N |
SMILES |
C1CCC(=NO)C(=NO)CC1 |
Isomeric SMILES |
C1CC/C(=N\O)/C(=N/O)/CC1 |
Canonical SMILES |
C1CCC(=NO)C(=NO)CC1 |
Key on ui other cas no. |
530-97-2 |
solubility |
0.04 M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


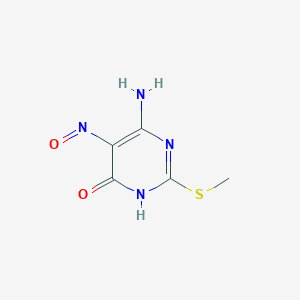

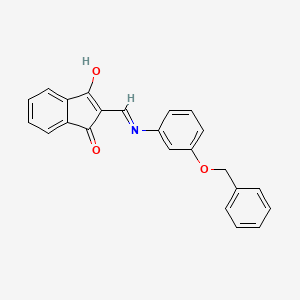
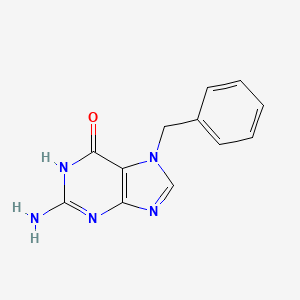
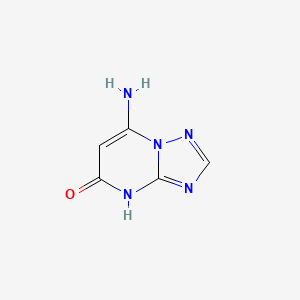
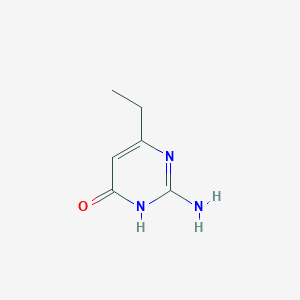
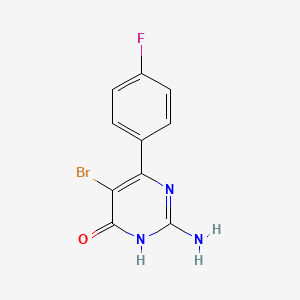
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384149.png)
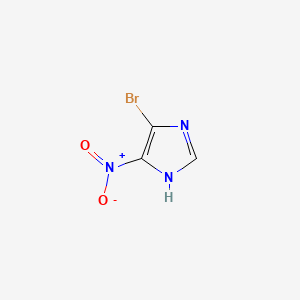

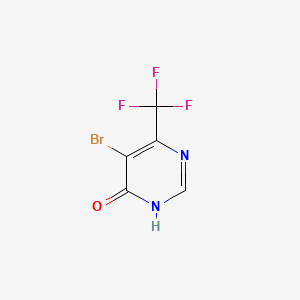
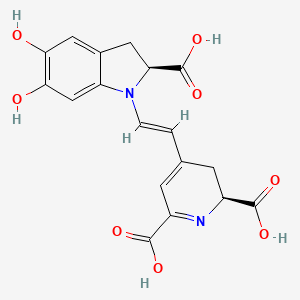
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)
